2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a tolyl group, and a fused pyrazolo-triazolo-pyrimidine system. The presence of these functional groups and the fused ring system endows the compound with unique chemical and biological properties, making it a valuable target for research and development.
Mechanism of Action
Target of Action
Both compounds contain a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety . Compounds with this moiety are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . Therefore, the targets of these compounds could be one or more of these receptors or enzymes.
Mode of Action
The mode of action of these compounds would depend on their specific targets. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). If the target is an enzyme, the compound might inhibit the enzyme’s activity, thereby affecting the biochemical pathway the enzyme is involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of these compounds. For example, if the target is a receptor involved in a signaling pathway, the compound’s interaction with the receptor could affect the downstream effects of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure and physicochemical properties. For example, the presence of certain functional groups could affect the compound’s solubility, which would in turn affect its absorption and distribution .
Result of Action
The molecular and cellular effects of these compounds would depend on their mode of action and the biochemical pathways they affect. For example, if the compound inhibits an enzyme involved in cell division, the result could be a decrease in cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .
Preparation Methods
The synthesis of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include cyclization, condensation, and coupling reactions. One common synthetic route involves the cyclization of a suitable precursor, such as a pyridine derivative, with a tolyl-substituted hydrazine and a triazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, such as palladium, and solvents, such as dimethylformamide (DMF), to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions with amines may produce amino-substituted derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Additionally, it has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains .
In the field of chemistry, 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine serves as a valuable building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar compounds to 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo-triazolo-pyrimidine derivatives, such as imidazo[1,2-a]pyrimidines and triazolo[1,5-a]pyridines. These compounds share similar structural features and exhibit comparable biological activities. this compound is unique due to the presence of the pyridine and tolyl groups, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
10-(3-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-12-4-2-6-14(8-12)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)13-5-3-7-19-9-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFYRLUKWPJCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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